4-Benzyl-2-phenyloctahydro-2H-1-benzothiopyran
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Benzyl-2-phenyloctahydro-2H-1-benzothiopyran is an organic compound that belongs to the class of benzothiopyrans. These compounds are characterized by a benzene ring fused to a thiopyran ring, which is a six-membered ring containing one sulfur atom. The compound is notable for its unique structure, which includes both benzyl and phenyl groups attached to the octahydro-2H-1-benzothiopyran core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Benzyl-2-phenyloctahydro-2H-1-benzothiopyran typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of thiosalicylic acid derivatives, which undergo cyclization to form the benzothiopyran ring system . The reaction conditions often include the use of strong acids or bases to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. The choice of solvents, catalysts, and temperature control are critical factors in the industrial synthesis of this compound.
Chemical Reactions Analysis
Types of Reactions
4-Benzyl-2-phenyloctahydro-2H-1-benzothiopyran can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or sulfide derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydride (NaH) and various alkyl halides can facilitate nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a wide range of substituted benzothiopyran derivatives.
Scientific Research Applications
4-Benzyl-2-phenyloctahydro-2H-1-benzothiopyran has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and binding affinities.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Benzyl-2-phenyloctahydro-2H-1-benzothiopyran involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cell signaling, or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
2-Phenyl-4H-1-benzothiopyran-4-one: This compound shares a similar core structure but differs in the presence of a ketone group at the 4-position.
Benzylpenicillin: Although structurally different, benzylpenicillin also contains a benzyl group and exhibits antimicrobial properties.
Uniqueness
4-Benzyl-2-phenyloctahydro-2H-1-benzothiopyran is unique due to its combination of benzyl and phenyl groups attached to the benzothiopyran core. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
55480-39-2 |
---|---|
Molecular Formula |
C22H26S |
Molecular Weight |
322.5 g/mol |
IUPAC Name |
4-benzyl-2-phenyl-3,4,4a,5,6,7,8,8a-octahydro-2H-thiochromene |
InChI |
InChI=1S/C22H26S/c1-3-9-17(10-4-1)15-19-16-22(18-11-5-2-6-12-18)23-21-14-8-7-13-20(19)21/h1-6,9-12,19-22H,7-8,13-16H2 |
InChI Key |
QCXGCSWPXOHZNF-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2C(C1)C(CC(S2)C3=CC=CC=C3)CC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.